molecular formula C8H11ClN4 B1514439 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 3289-39-2

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No. B1514439
CAS RN: 3289-39-2
M. Wt: 198.65 g/mol
InChI Key: HRPXQWIBWJPBPF-UHFFFAOYSA-N
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Description

“6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is used in the synthesis of a potent, orally active Src kinase inhibitor with antitumor activity .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine”, often involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The synthetic strategies used can be categorized into two types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine” are typically associated with the functionalization of the pyrrolidine ring . The reaction conditions and the choice of reactants can significantly influence the outcome of these reactions .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research demonstrates the utility of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine in synthesizing various heterocyclic compounds, which are pivotal in medicinal chemistry and material science. For instance, it is used in the preparation of stable betainic pyrimidinaminides, indicating its role in nucleophilic substitution reactions that lead to structurally diverse heterocycles (Schmidt, 2002).

Antihypertensive Activity

A series of derivatives containing the 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine moiety has been evaluated for their antihypertensive activity, showcasing the compound's relevance in developing new therapeutic agents. Notably, certain derivatives have demonstrated the ability to lower blood pressure in hypertensive rat models, highlighting its potential as a lead compound in drug discovery efforts focused on cardiovascular diseases (Bennett et al., 1981).

Plant Growth Stimulation

Investigations into new derivatives synthesized from 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl compounds have revealed pronounced plant growth-stimulating effects. This application is significant for agricultural sciences, where such compounds could serve as the basis for developing new agrochemicals designed to enhance crop yield and health (Pivazyan et al., 2019).

Organic Synthesis and Medicinal Chemistry

The compound plays a critical role in organic synthesis, where it serves as a precursor or intermediate in creating complex molecules with potential medicinal applications. Its incorporation into various molecular frameworks underlines its versatility and importance in the synthesis of biologically active molecules, thereby contributing to the discovery and development of new drugs (El-Deeb et al., 2008).

Biological Activity

Further research into compounds derived from 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine has shown a range of biological activities, including antimicrobial, antifungal, and insecticidal properties. These studies not only highlight the chemical's significance in developing new therapeutic agents but also its potential in creating substances that can protect crops from pests and diseases, thereby contributing to both pharmaceutical and agricultural sectors (Chen & Shi, 2008).

Future Directions

The future directions in the research of “6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine” and similar compounds may involve the design of new pyrrolidine compounds with different biological profiles . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

6-chloro-2-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPXQWIBWJPBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650968
Record name 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

CAS RN

3289-39-2
Record name 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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